Deoxyhumulone

描述

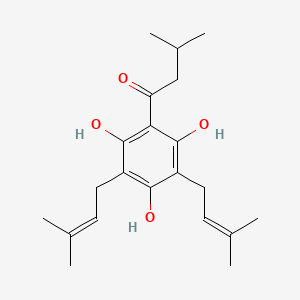

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(2)7-9-15-19(23)16(10-8-13(3)4)21(25)18(20(15)24)17(22)11-14(5)6/h7-8,14,23-25H,9-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYBQBZOHCACCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195922 | |

| Record name | Deoxyhumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Deoxyhumulone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4374-93-0 | |

| Record name | Deoxyhumulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4374-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyhumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004374930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyhumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DEOXYHUMULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G8GOM6DZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Deoxyhumulone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 °C | |

| Record name | 4-Deoxyhumulone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymology of Deoxyhumulone

Putative Humulone (B191422) Synthase (Deoxyhumulone Oxidase/Hydroxylase) Activity

The final step in the biosynthesis of α-acids, such as humulone, involves the conversion of their immediate precursors, the deoxy-α-acids. This conversion of this compound to humulone is catalyzed by a putative enzyme commonly referred to as humulone synthase. mdpi.comnih.gov This enzyme is believed to function as a this compound hydroxylase or oxidase, responsible for the oxygenation of deoxy-precursors to form the final α-acid analogues. tandfonline.comnih.gov

While this enzymatic step is a critical juncture in the bitter acid pathway, its precise mechanisms and the definitive identity of the enzyme remain an active area of research. tandfonline.com To date, the final step of α-acid synthesis has not been conclusively verified through direct experimental evidence. nih.govtandfonline.com Much of the current understanding is based on the identification of putative proteins via mass spectrometry and the analysis of gene sequences proposed to encode for this enzyme. tandfonline.com Specifically, two putative humulone synthase sequences from Humulus lupulus have been published in the GenBank database (KJ398144.1 and KJ398145.1), though their functional involvement in α-acid biosynthesis is not yet confirmed. tandfonline.com

Research into the expression of genes thought to encode humulone synthase has provided indirect evidence of their role and has revealed variations between different hop cultivars. These studies often compare high-alpha (bitter) hop varieties with lower-alpha (aroma) varieties to correlate gene expression levels with α-acid content.

Detailed Research Findings:

Several studies have investigated the differential expression of putative humulone synthase genes, often designated as HS1 and HS2, between bitter and aroma hop cultivars.

One study reported that the expression of genes encoding humulone synthases (HS1 and HS2) was significantly higher—5.8 times more so—in bitter hop cultivars compared to aroma cultivars. mdpi.com

Conversely, another investigation focusing on the impact of nitrogen fertilization found that under reduced nitrogen conditions, the expression of HS1 was notably higher in the aroma cultivar 'Lubelski' than in the bitter cultivar 'Magnat' during the initial stages of cone development. In the same study, the expression of HS2 was found to be similar between the two cultivars. mdpi.com

It has also been suggested that a general upregulation of humulone synthase genes is a likely explanation for the increased accumulation of α-acids observed in bitter hop varieties. nih.gov

The apparent contradictions in these findings highlight the complexity of the regulatory networks governing bitter acid biosynthesis and underscore that the protein's activity has not been definitively measured. tandfonline.com Factors such as cultivar genetics, environmental conditions like fertilization, and the specific developmental stage of the hop cone all appear to influence the expression of these putative synthase genes. mdpi.com

Table 1: Summary of Research Findings on Putative Humulone Synthase Gene Expression

| Research Focus | Hop Cultivar Comparison | Key Finding | Reference |

|---|---|---|---|

| Cultivar-Specific Gene Activity | Bitter vs. Aroma Cultivars | HS1 and HS2 genes were 5.8 times more highly expressed in bitter cultivars. | mdpi.com |

| Impact of Nitrogen Fertilization | 'Magnat' (Bitter) vs. 'Lubelski' (Aroma) | Under reduced nitrogen, HS1 expression was significantly higher in 'Lubelski' at the first developmental stage. HS2 expression was similar in both. | mdpi.com |

Chemical Synthesis and Derivatization Strategies for Deoxyhumulone

Total Synthesis Approaches for Deoxyhumulone and its Analogues

The total synthesis of this compound and its analogues provides a means to access these molecules independent of natural sources, allowing for structural modifications that can be used in further research. google.com

Key Synthetic Intermediates and Reaction Pathways

The biosynthesis of this compound serves as a blueprint for many synthetic strategies. The natural pathway begins with the condensation of an acyl-CoA molecule (like isovaleryl-CoA) with three molecules of malonyl-CoA to form a polyketide core, such as phlorisovalerophenone (B41633). nih.gov This is followed by two C5 prenylation steps to yield this compound. nih.gov

A common laboratory approach to synthesize this compound and its derivatives starts with phloroglucinol (B13840). google.com A key initial step is the Friedel-Crafts acylation of phloroglucinol to produce an acylphloroglucinol intermediate. google.comkingston.ac.uk For example, isovaleryl chloride can be reacted with phloroglucinol to yield acylphloroglucinol. google.com

This is followed by prenylation, a critical step that introduces the isoprenyl side chains. google.com The reaction conditions for prenylation can be controlled to influence the degree of substitution, with the potential to form mono-, di-, or triprenylated products. nih.gov For instance, reacting acylphloroglucinol with prenyl bromide in the presence of a base like potassium hydroxide (B78521) can yield a mixture of beta-acids, including this compound and lupulone. google.comnih.gov The stoichiometry of the reagents and reaction time are crucial parameters to optimize the yield of the desired diprenylated product, this compound. nih.gov

One documented synthesis of this compound involves the use of 2,4,6-trihydroxyisovalerophenone as a key intermediate. rsc.org This intermediate is then subjected to prenylation to introduce the characteristic dimethylallyl groups.

Stereochemical Considerations in this compound Synthesis

While this compound itself is achiral, the synthesis of its derivatives and subsequent conversion to other compounds like humulones introduce chiral centers. The spatial arrangement of atoms, or stereochemistry, is a critical factor that can significantly influence the biological and chemical properties of a molecule. fiveable.me

During the synthesis of analogues or in subsequent reactions, controlling the stereochemical outcome is a key challenge. fiveable.me The introduction of substituents or modifications to the this compound core can create stereocenters, leading to the formation of different stereoisomers (enantiomers and diastereomers). youtube.com The choice of reagents, catalysts, and reaction conditions can influence which stereoisomer is preferentially formed. fiveable.me For example, in the oxidation of this compound analogues, the position of substituents can affect the rate of reaction, indicating a degree of stereochemical influence. rsc.org

Semisynthetic Modifications of this compound for Research Applications

Semisynthesis, which involves chemically modifying a naturally derived starting material, is a valuable strategy for creating novel derivatives of this compound. This approach can be more efficient than total synthesis, especially when the core structure is readily available from natural sources.

For example, this compound can be oxidized to produce humulone (B191422). rsc.org Furthermore, "half-hydrogenated" this compound analogues have been synthesized, where one of the prenyl groups is saturated. rsc.org The air-oxidation of these partially hydrogenated compounds can lead to the formation of isomeric humulones, highlighting how modifications to the this compound structure can lead to different products. rsc.org These semisynthetic derivatives are instrumental in research applications, such as studying reaction mechanisms and exploring the chemical space around the natural product.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (in in vitro contexts)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. iomcworld.com By systematically modifying the structure of this compound and evaluating the in vitro activity of the resulting derivatives, researchers can identify key functional groups and structural features responsible for a particular effect. iomcworld.comunisa.it

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel this compound analogues are central to SAR studies. iomcworld.com Researchers have synthesized analogues by replacing the 3-methylbutanoyl side chain with a benzoyl group or by substituting the dimethylallyl groups with cycloheptylidene analogues. rsc.org These modifications are designed to probe the importance of different parts of the molecule for its activity. iomcworld.com

For example, the synthesis of a series of derivatives with varying substituents on the aromatic ring or modifications to the acyl side chain can provide valuable data. mdpi.com The in vitro evaluation of these compounds can then reveal trends, such as whether electron-donating or electron-withdrawing groups enhance or diminish a particular activity. iomcworld.com This information is invaluable for the rational design of new compounds with potentially improved properties. mdpi.com

Molecular and Cellular Investigations of Deoxyhumulone in Vitro/ex Vivo

Deoxyhumulone Interactions with Molecular Targets in Recombinant Systems and Cellular Models

Ligand-Protein Binding Studies (e.g., Enzyme-Deoxyhumulone Interactions)

This compound, a precursor in the biosynthesis of humulones (alpha-acids) in the hop plant (Humulus lupulus), interacts with several enzymes involved in its own metabolic pathway. ethz.ch In vitro studies using hop protein extracts have demonstrated the synthesis of this compound from precursors like malonyl-CoA and isovaleryl-CoA or isobutyryl-CoA. ethz.ch This suggests that phlorisovalerophenone (B41633) (PIVP) and phlorisobutyrophenone (B1231217) (PIBP) are likely the initial aromatic intermediates in the biosynthesis of humulone (B191422)/lupulone and cohumulone (B117531)/colupulone, respectively. ethz.ch

Further investigations into the prenylation of these intermediates have been conducted in vitro using dimethylallyl pyrophosphate (DMAPP). ethz.ch These studies are crucial for understanding the specific enzyme-substrate interactions that lead to the formation of this compound. The binding of ligands to proteins is a fundamental process in biological recognition at the molecular level and is essential for the regulation of biological functions. amrita.edu Such interactions can induce conformational changes in the protein, altering its state and function. amrita.edu

Enzyme Modulation and Inhibition by this compound (in in vitro assays)

The conversion of this compound to humulone is catalyzed by a putative humulone synthase, an oxygenation reaction that represents a key step in the alpha-acid biosynthetic pathway. nih.gov While much of the research has focused on the biosynthesis of this compound, its direct modulatory or inhibitory effects on other enzymes are less characterized. However, related hop compounds have shown significant enzyme inhibition. For instance, a mixture of congeners and stereoisomers of tetrahydro iso-alpha acids has been found to inhibit the activities of spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), phosphatidylinositol 3-kinase (PI 3-kinase), and glycogen (B147801) synthase kinase 3β (GSK3β) in vitro. google.com

In the broader context of hop-derived compounds, xanthohumol (B1683332) has been shown to potently inhibit cyclooxygenase-2 (COX-2), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (B570770) (MAGL). researchgate.net While these are not direct actions of this compound, they highlight the potential for compounds within this chemical class to modulate enzyme activity. The study of enzyme inhibition is critical for understanding the pharmacological potential of natural compounds. bioivt.com

This compound's Influence on Intracellular Signaling Pathways (In Vitro)

Effects on Gene Expression Profiles in Cultured Cells

The influence of this compound on gene expression is primarily understood through the analysis of its biosynthetic pathway in hop lupulin glands. Transcriptome analysis has revealed that genes encoding enzymes for the entire branched-chain amino acid (BCAA) metabolism are significantly more abundant in these specialized glands, where this compound is synthesized. researchgate.net This indicates a coordinated upregulation of the genetic machinery necessary for producing the precursors of bitter acids. researchgate.net

Specifically, RNA-seq analysis has shown the gland-specific expression of the methyl-D-erythritol 4-phosphate (MEP) pathway, enzymes involved in sucrose (B13894) degradation, and several transcription factors that may regulate the biosynthesis of bitter acids. nih.govresearchgate.net For example, two branched-chain aminotransferase (BCAT) enzymes, HlBCAT1 and HlBCAT2, which are crucial for producing the acyl-CoA precursors for this compound, show increased transcript abundance in lupulin glands. researchgate.net While direct studies on the effect of externally applied this compound on cultured cells are limited, the intricate regulation of its own synthesis points to a complex interplay with cellular gene expression machinery. researchgate.net

Transcriptomic and Proteomic Responses to this compound Treatment (in cellular models)

Transcriptomic and proteomic studies of hop lupulin glands provide a detailed picture of the cellular responses associated with the production of this compound and other bitter acids. RNA-seq analysis has been instrumental in assembling and comparing the transcriptomes of lupulin glands, cones without glands, and leaves, identifying genes specifically involved in bitter acid biosynthesis. nih.gov This approach has highlighted the high expression levels in lupulin glands of genes related to the MEP and BCAA pathways, which supply the precursors for this compound. nih.gov

Proteomic investigations of hop glandular trichomes have further corroborated these findings by identifying a large number of proteins involved in specialized metabolism, particularly the biosynthesis of terpenoids and phenylpropanoids. researchgate.net These studies have also pointed to the potential involvement of specific transport proteins in the secretion of these compounds. researchgate.net Although these studies focus on the endogenous production of this compound within the hop plant, they provide a model for understanding the broader transcriptomic and proteomic shifts that might be induced by this compound in other cellular systems. The ultimate conversion of this compound to humulone is thought to be carried out by a this compound hydroxylase, or humulone synthase. researchgate.net

Modulation of Cellular Processes by this compound (Ex Vivo/In Vitro)

Research on the direct modulation of cellular processes by this compound in ex vivo and in vitro models is still an emerging area. However, studies on related hop compounds and their precursors offer insights into potential activities. For instance, various hop extracts and their components have been shown to modulate rumen fermentation, an ex vivo model system. researchgate.net These effects are often attributed to the antimicrobial properties of hop bitter acids, which can selectively inhibit certain microorganisms. researchgate.net

In vitro, the biosynthesis of this compound itself represents a significant cellular process within hop cells. The conversion of this compound to humulone has been studied in vitro using hop protein extracts. ethz.ch Furthermore, the expression of genes from the this compound biosynthetic pathway in yeast has been used as an in vitro system to produce various prenylated acylphloroglucinols. uky.edu These studies demonstrate that the enzymes responsible for this compound synthesis are active in vitro and can be harnessed for biotechnological applications. uky.edugoogle.com While direct evidence of this compound modulating processes like cell proliferation or apoptosis in mammalian cell cultures is not yet widely available, the known bioactivities of other hop-derived molecules suggest this is a promising area for future research. google.comresearchgate.net

Cellular Proliferation and Apoptosis Studies in Cultured Cell Lines

Direct investigations into the effects of isolated this compound on cellular proliferation and apoptosis are not extensively documented in publicly available research. However, studies on its immediate biosynthetic product, humulone, and other related hop compounds provide insight into the potential anti-proliferative and pro-apoptotic activities of this class of molecules.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or potentially cancerous cells. nih.govresearchgate.net This process can be initiated through various signaling pathways, often involving the activation of caspases. nih.gov The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical in determining a cell's fate.

Research has demonstrated that humulone can induce apoptosis in various cancer cell lines. This pro-apoptotic effect is often linked to the modulation of key signaling pathways that regulate cell survival, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. emanresearch.org For instance, humulone has been shown to inhibit the growth of mouse skin cancer, and lupulone, a related beta-acid, appears to induce apoptosis in prostate cancer cells. emanresearch.org Furthermore, synthetic derivatives of this compound have been evaluated for their anticancer effects against breast and prostate cancer cell lines, showing that modifications to the core structure can yield compounds with significant activity. kingston.ac.uk

Table 1: Effects of this compound-Related Hop Compounds on Cancer Cell Lines

| Compound | Cell Line(s) | Observed Effect | Reference(s) |

| Humulone | General cancer cells | Induces apoptosis via NF-κB pathway modulation | |

| Humulone | Mouse skin cancer | Inhibits cancer growth | emanresearch.org |

| Lupulone | Prostate cancer cells | Induces apoptosis | emanresearch.org |

| This compound Derivatives | MCF-7 (Breast), MDA-MB-231 (Breast), DU145 (Prostate), PC3 (Prostate) | Inhibitory effects on cell viability | kingston.ac.uk |

These findings suggest that the molecular scaffold of this compound is a promising basis for anti-proliferative and pro-apoptotic activity, although further studies on the pure compound are required to confirm its specific contributions.

Cellular Oxidative Stress Responses and Antioxidant Activity in in vitro Models

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov This imbalance can damage vital biomolecules like lipids, proteins, and DNA. nih.govresearchgate.net Natural antioxidants, particularly those from plants, are of significant interest for their potential to mitigate oxidative stress. researchgate.netutm.mx The antioxidant capacity of compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.gov

While direct antioxidant assays on isolated this compound are scarce, studies on hop extracts rich in its derivatives (alpha-acids) have demonstrated significant antioxidant and radical-scavenging properties. researchgate.netnih.govresearchgate.net this compound is the biogenetic precursor to humulone, and hop fractions containing high concentrations of these alpha-acids have shown a protective effect against the oxidation of macromolecules in human plasma models. researchgate.netresearchgate.net

The antioxidant activity of these hop-derived bitter acids is attributed to their ability to scavenge free radicals. researchgate.net For example, a hop extract rich in a mixture of α- and β-acids was found to be highly active in preventing lipid peroxidation and protein carbonylation in vitro, alleviating oxidative stress by 65–95%. researchgate.net The molecular structure of these compounds, originating from the this compound scaffold, is fundamental to this protective capacity.

Table 2: In Vitro Antioxidant Activity of Hop Acid-Rich Fractions

| Assay | Test Substance | Key Finding | Reference(s) |

| DPPH Radical Scavenging | Hop bitter acid fraction | Moderate antiradical activity | researchgate.net |

| ABTS Radical Scavenging | Hop bitter acid fraction | Moderate antiradical activity | researchgate.net |

| Lipid Peroxidation Inhibition | Hop bitter acid fraction | High activity; alleviated oxidative stress by 65–95% | researchgate.net |

| Protein Carbonylation Inhibition | Hop bitter acid fraction | High activity; alleviated oxidative stress by 65–95% | researchgate.net |

This compound's Role in Inflammatory Pathways in Cell Culture Models

Inflammation is a physiological response to injury or infection that, when it becomes chronic, can contribute to a range of diseases. medchemexpress.com Key molecular pathways, particularly the NF-κB pathway, orchestrate the inflammatory response. medchemexpress.comnih.govnih.gov Upon stimulation by agents like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and triggers the transcription of genes for pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.compor-journal.comnih.gov These enzymes, in turn, produce nitric oxide (NO) and prostaglandins, respectively, which are key drivers of inflammation. jmb.or.kr

Studies using hop extracts have shown potent inhibition of iNOS activity in LPS-treated RAW 264.7 cells. mdpi.com Deoxyhumulones are explicitly identified as the precursors to the humulones responsible for this activity. researchgate.net This indicates that the molecular structure of this compound is foundational to the observed anti-inflammatory effects of alpha-acids. The mechanism involves suppressing the expression of iNOS and COX-2, thereby reducing the production of inflammatory mediators. nih.govoncohemakey.com

Table 3: Anti-inflammatory Effects of this compound-Related Compounds in Cell Culture Models

| Target | Cell Model | Compound/Extract | Observed Effect | Reference(s) |

| NF-κB | Mouse skin | Humulone | Diminished levels of DNA-binding NF-κB | emanresearch.org |

| COX-2 | Not specified | Humulone | Inhibits enzyme activity | |

| iNOS | RAW 264.7 macrophages | Hop extract fractions containing humulones | Inhibition of nitric oxide release | mdpi.com |

| iNOS & COX-2 | RAW 264.7 macrophages | Various natural compounds (general mechanism) | Suppression of expression via NF-κB and MAPK pathway blockade | nih.gov |

These findings strongly suggest that this compound and its derivatives play a significant role in modulating inflammatory pathways at the cellular level, primarily through the inhibition of the NF-κB, iNOS, and COX-2 signaling axis.

Advanced Analytical Methodologies for Deoxyhumulone Research

Chromatographic Techniques for Deoxyhumulone Separation and Quantification in Research Samples

Chromatography is a fundamental technique for separating the components of a mixture. mpg.deyoutube.com In the context of this compound research, chromatographic methods are indispensable for isolating it from a complex matrix of other hop-derived compounds. mpg.depan.olsztyn.pl The choice of chromatographic technique depends on the specific research goals, such as the desired level of purity, the scale of the separation, and the need for subsequent analysis. mpg.de

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. openaccessjournals.comthermofisher.com It offers high resolution and sensitivity, making it ideal for both qualitative and quantitative assessments. openaccessjournals.comshimadzu.comresearchgate.net

In a typical research setting, a Reverse-Phase HPLC (RP-HPLC) method is employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netuniversiteitleiden.nl The separation is based on the differential partitioning of the sample components between the two phases. shimadzu.com For this compound and its analogs, a gradient elution is often used, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. universiteitleiden.nl

A common mobile phase for the analysis of hop acids consists of a mixture of acetonitrile (B52724), water, and an acidifier like phosphoric acid or formic acid. universiteitleiden.nlnih.gov The acidic conditions are necessary to keep the acidic hop compounds in their protonated form, which improves their retention and peak shape on the C18 column. Detection is typically performed using a UV-Vis detector, as this compound and related compounds exhibit strong absorbance in the UV region. universiteitleiden.nl For more detailed analysis, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of each eluting peak, which aids in compound identification. dcu.ie

Table 1: Example of HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm particle size universiteitleiden.nl |

| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid mdpi.com |

| Gradient | A linear gradient from a lower to a higher percentage of solvent B nih.govmdpi.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table presents a generalized set of HPLC conditions. Specific parameters may be optimized for different sample matrices and research objectives.

While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the volatile and semi-volatile organic compounds that may be present in hop extracts alongside this compound. thermofisher.comeag.com This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comwikipedia.org

In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. thermofisher.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. scioninstruments.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to a spectral library. nih.gov

Spectroscopic Characterization Methods for this compound and its Biosynthetic Intermediates (in research contexts)

Spectroscopic methods are essential for elucidating the chemical structure of molecules. libretexts.org In this compound research, these techniques provide detailed information about the arrangement of atoms and functional groups within the molecule and its biosynthetic precursors. libretexts.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including this compound. libretexts.orgresearchgate.net It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment of each atom in a molecule. libretexts.org

In the context of advanced research, various NMR experiments are employed to piece together the complex structure of this compound and its intermediates.

¹H NMR (Proton NMR): This experiment provides information about the number and types of hydrogen atoms in the molecule, as well as their connectivity to neighboring atoms through spin-spin coupling. libretexts.org

¹³C NMR (Carbon NMR): This technique reveals the number and types of carbon atoms in the molecule. libretexts.org

2D NMR Techniques: More complex NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms in the molecule. core.ac.uk For instance, HMBC is particularly powerful as it shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular framework. core.ac.uk

The combination of these NMR techniques allows researchers to unambiguously determine the complete chemical structure of novel this compound analogs or biosynthetic intermediates that may be discovered. rsc.org

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. bitesizebio.comnih.gov It is a cornerstone of modern chemical analysis and plays a vital role in this compound research. bitesizebio.commdpi.com

In its basic form, MS can be used to determine the molecular weight of this compound with high accuracy. mdpi.com This information is critical for confirming the identity of the compound and for proposing its elemental composition. High-resolution mass spectrometry (HRMS) can provide mass measurements with enough precision to distinguish between molecules with the same nominal mass but different elemental formulas. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is a more advanced application where ions of a specific m/z are selected and then fragmented. mdpi.com The resulting fragmentation pattern provides valuable structural information that can be used to identify the compound or to elucidate the structure of unknown but related molecules. mdpi.comresearchgate.net This technique is particularly useful when combined with a separation method like HPLC. mdpi.com

Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the comprehensive analysis of complex mixtures. unisa.it In this compound research, the coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is particularly prevalent. mdpi.comnih.govsciex.com

LC-MS/MS combines the high-resolution separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. mdpi.comnih.gov As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. chromatographyonline.comchromatographyonline.com The mass spectrometer can be operated in various modes. In a typical workflow, the instrument will first perform a full scan to detect all the ions present at a given time. Then, it can be programmed to select specific ions of interest (such as the ion corresponding to this compound) and subject them to fragmentation to generate an MS/MS spectrum. mdpi.comresearchgate.net

This approach allows for the highly specific and sensitive quantification of this compound even in very complex matrices like beer or crude hop extracts. nih.govsciex.com The use of multiple reaction monitoring (MRM) in LC-MS/MS, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and is considered a gold standard for quantitative analysis. nih.gov

Sample Preparation Strategies for this compound Extraction and Purification from Biological Matrices (e.g., plant tissues, cell cultures)

The accurate analysis and functional study of this compound hinge on effective sample preparation, which involves its extraction from complex biological sources and subsequent purification to remove interfering substances. The primary biological matrix for this compound is the female inflorescence (cone) of the hop plant (Humulus lupulus L.), specifically within the lupulin glands. nih.gov Additionally, plant cell cultures represent a controlled environment for studying its biosynthesis. ebsco.com Methodologies are designed to maximize yield and purity while preserving the chemical integrity of the molecule.

Initial Handling and Pre-treatment of Plant Tissues

Proper handling of the initial plant material is critical for preserving the concentration of this compound and other labile phytochemicals.

Harvesting and Drying: Hop cones are harvested at optimal maturity. To prevent degradation and microbial growth, they are typically dried to a specific moisture content.

Grinding and Homogenization: The dried plant material is often ground into a powder or pelletized. nih.gov This process increases the surface area, facilitating more efficient extraction by solvents. For laboratory-scale extractions, mechanical disruption using tools like a mortar and pestle or bead-beating instruments can be employed to lyse the tough plant cells. mpbio.com

Storage: Fresh plant material should be used whenever possible. If storage is necessary, flash-freezing the samples at -80°C immediately after harvest helps to preserve the chemical profile by halting enzymatic activity. mpbio.com

Extraction Techniques

The goal of extraction is to solubilize this compound and related beta-acids from the solid plant matrix. The choice of method depends on factors like selectivity, efficiency, cost, and environmental considerations.

Solvent Extraction: This is the most common approach, utilizing organic solvents to dissolve the target compounds. The selection of the solvent is crucial; common choices include ethanol (B145695), methanol (B129727), hexane (B92381), and dichloromethane. nih.govgoogle.com Techniques range from simple maceration or percolation to more advanced methods like ultrasound-assisted extraction, which uses sonic waves to enhance solvent penetration into the plant tissue. mdpi.com Sequential extraction with solvents of varying polarity can be used to fractionate different classes of compounds. For example, a non-polar solvent like hexane can first extract lipids and essential oils, followed by a more polar solvent like methanol to extract the bitter acids and polyphenols. nih.gov

Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide (CO2), is a widely used industrial method. google.com Supercritical CO2 behaves as a non-polar solvent, making it effective for extracting the non-polar beta-acids, including this compound. Its solvent strength can be fine-tuned by adjusting temperature and pressure. A key advantage is that once the pressure is released, the CO2 becomes a gas and evaporates, leaving a solvent-free extract.

Differential pH Extraction: This technique leverages the acidic nature of beta-acids (pKa ≈ 5.5). By dissolving a total hop extract (e.g., a CO2 or ethanol extract) in a non-polar solvent like hexane and partitioning it against an aqueous solution of a specific pH, selective separation can be achieved. kyoto-u.ac.jp For instance, using a sodium carbonate solution can selectively pull the more acidic alpha-acids into the aqueous phase, leaving the less acidic beta-acids, including this compound, in the hexane phase. kyoto-u.ac.jp This method can achieve a high degree of homogeneity, with some protocols isolating this compound to over 90% purity. google.com

Table 1: Research Findings on Extraction Methods for this compound and Related Compounds

This interactive table summarizes various extraction strategies applied to hop plant tissues.

| Biological Matrix | Extraction Method | Solvent/Conditions | Key Research Findings | Reference(s) |

| Hop Pellets (Nugget variety) | Sequential Solvent Extraction | Hexane followed by Diethyl Ether | A sequential process was optimized to first extract soft resins (containing α- and β-acids) with hexane, followed by diethyl ether for hard resins (containing xanthohumol). | nih.gov |

| Supercritical CO2 Hop Extract | Liquid-Liquid Partitioning | Hexane and 0.6 M Sodium Hydroxide (B78521) | Beta-acids were selectively partitioned into the aqueous sodium hydroxide phase, then re-extracted with hexane after acidification. | kyoto-u.ac.jp |

| Hop Pellets (Various cultivars) | Methanolic Extraction | Methanol | Methanol was effective in extracting a range of compounds, including bitter acids and xanthohumol (B1683332), with extraction efficiency varying by cultivar. | nih.gov |

| Spent Hop Cones | Ultrasound-Assisted Extraction | Ethyl acetate, propanol, acetone, 80% methanol | Different solvents were tested for their efficiency in extracting residual valuable compounds like xanthohumol from the waste product of CO2 extraction. | mdpi.com |

| Hops | General Solvent Extraction | Ethanol/water mixture, methanol, hexane, acetone, supercritical CO2 | A variety of organic solvents and supercritical CO2 are standardly used to prepare hop extracts for further purification or direct use. | google.com |

Purification Strategies

Crude extracts contain a complex mixture of compounds. Purification is necessary to isolate this compound for detailed research.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. thermofisher.comsigmaaldrich.com The crude extract is passed through a cartridge packed with a solid adsorbent (the stationary phase). For this compound and other hop acids, reversed-phase sorbents like octyl (C8) or octadecyl (C18) silica (B1680970) are commonly used. agraria.com.br The general procedure involves:

Conditioning: The cartridge is wetted with a solvent like methanol, followed by water.

Loading: The sample (dissolved in an appropriate solvent) is applied to the cartridge. The non-polar hop acids adsorb to the stationary phase.

Washing: The cartridge is washed with a polar solvent (e.g., water or a water/methanol mixture) to remove highly polar impurities.

Elution: this compound and other retained compounds are desorbed and collected using a less polar solvent, such as methanol or acetonitrile. agraria.com.br

Chromatographic Methods: High-resolution chromatographic techniques are essential for achieving high-purity this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for both the analysis and purification of hop acids. universiteitleiden.nl Reversed-phase columns (C8 or C18) are typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. mdpi.com

Counter-Current Chromatography (CCC): CCC is a liquid-liquid purification technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption or degradation of analytes. kingston.ac.uk It has been successfully used to purify hop acid derivatives. google.comgoogle.com

Table 2: Advanced Chromatographic Methods in this compound Research

This interactive table details chromatographic techniques used for the purification and analysis of this compound and its isomers.

| Technique | Stationary Phase / System | Mobile Phase | Application | Reference(s) |

| HPLC | Reversed-phase C8 | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). | Analytical separation of hop constituents from a crude extract. | mdpi.com |

| HPLC | Reversed-phase C18 | Isocratic or gradient elution with acidified methanol/water. | Quantitation of humulones, lupulones, and isohumulones after SPE. | agraria.com.br |

| Counter-Current Chromatography (CCC) | Liquid-liquid system | Two immiscible liquid phases. | Purification of hop acid derivatives, including tetrahydroisohumulone, from complex mixtures. | google.comgoogle.com |

| HPLC | Octadecyl SPE column (pre-purification) | Not specified for final HPLC. | Used for sample preparation prior to HPLC analysis of iso-α-acids. | agraria.com.br |

Extraction from Cell Cultures

Plant cell culture offers a renewable and controllable source for producing specific metabolites. ebsco.com The process begins with establishing a culture from explants (e.g., leaf or stem tissue) on a sterile nutrient medium. ebsco.com

Cell Lysis: To release intracellular compounds, cultured cells are harvested and lysed. This can be achieved through methods like sonication or homogenization. nih.gov

Solvent Extraction: The lysed cells and the culture medium are then extracted with a suitable organic solvent, such as ethyl acetate, to capture the synthesized compounds. nih.gov The organic phase is then separated, dried, and concentrated for subsequent analysis and purification, following similar chromatographic principles as those used for plant tissue extracts.

Computational and Theoretical Studies of Deoxyhumulone

Molecular Docking Simulations of Deoxyhumulone with Putative Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nottingham.ac.ukchemrxiv.org This method is frequently employed in drug discovery to screen for potential inhibitors by predicting the binding affinity and mode of a ligand within the active site of a target protein. chemrxiv.orgnih.gov

Given the established anti-inflammatory properties of hop-derived compounds, key enzymes in inflammatory pathways, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), are plausible targets for this compound. nih.govjpp.krakow.pl Docking studies can elucidate the potential inhibitory mechanism of this compound against these isoforms. In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and a computational model of this compound is placed into the enzyme's active site. innovareacademics.in A scoring function then estimates the binding free energy, with more negative values indicating a more favorable interaction. nottingham.ac.uk

Studies on similar compounds, such as xanthone (B1684191) derivatives, have shown that interactions with key amino acid residues in the COX-2 active site, like Arg120, Tyr355, and Ser530, are crucial for inhibitory activity. jpp.krakow.plinnovareacademics.in Molecular docking simulations of this compound would aim to identify similar interactions. The isovaleroyl side chain and the prenyl groups of this compound are expected to form hydrophobic and van der Waals interactions within the enzyme's binding pocket, while the carbonyl and hydroxyl groups of the β-tricarbonyl core can act as hydrogen bond acceptors or donors.

Table 1: Hypothetical Molecular Docking Results of this compound with COX Isoforms

| Target Protein | Putative Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| COX-1 | -7.5 | Arg120, Tyr355, Ile523 | Hydrogen Bond, Hydrophobic |

| COX-2 | -8.8 | Arg120, Tyr355, Val523, Ser530 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical data based on typical results for similar compounds to illustrate the potential findings of such a study.

The results would help determine if this compound shows selectivity for COX-2 over COX-1, a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. jpp.krakow.pl

Quantum Chemical Calculations for this compound's Reactivity and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. scienceopen.comarxiv.orgwikipedia.org These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels. scienceopen.com For this compound, such calculations can predict its most stable three-dimensional shape (conformation), the distribution of electrical charge, and its reactivity towards other molecules.

Conformational analysis using quantum chemistry can identify the lowest-energy arrangement of this compound's flexible side chains. nih.govchemrxiv.org This is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.

Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's chemical behavior. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. scispace.com These calculations can also map the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding how this compound interacts with biological targets. kyoto-u.ac.jp Studies on the related alpha-acid cohumulone (B117531) have successfully used DFT to elucidate reaction mechanisms and isomerization pathways, demonstrating the power of this approach. kyoto-u.ac.jp

Table 2: Key Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Significance for this compound |

| Total Energy | The total energy of the molecule in a specific conformation. | Determines the most stable 3D structure. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Mulliken Charges | Distribution of partial atomic charges across the molecule. | Identifies potential sites for electrostatic interactions. |

This table describes the type of data obtained from quantum chemical calculations and its relevance.

Pharmacophore Modeling for this compound and its Analogues

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. columbiaiop.ac.inresearchgate.net A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, required for optimal binding to a biological target. frontiersin.org

For this compound and its analogues, a pharmacophore model could be generated based on a set of known active compounds (ligand-based) or from the structure of its protein target's binding site (structure-based). frontiersin.orgcore.ac.uk This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active. researchgate.net

A hypothetical pharmacophore model for this compound as a COX-2 inhibitor would likely include:

Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygen atoms in the β-tricarbonyl ring.

A Hydrogen Bond Donor: Represented by the enolic hydroxyl group.

Hydrophobic Features: Representing the isovaleroyl and prenyl side chains, which fit into hydrophobic pockets of the enzyme.

Table 3: Hypothetical Pharmacophore Features of this compound

| Feature Type | Location on this compound | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygens | Interaction with donor residues (e.g., Ser, Tyr) |

| Hydrogen Bond Donor (HBD) | Enolic hydroxyl group | Interaction with acceptor residues (e.g., Asp, Glu) |

| Hydrophobic (HY) | Isovaleroyl side chain | van der Waals interactions |

| Hydrophobic (HY) | Two prenyl side chains | van der Waals interactions |

This table outlines the likely pharmacophoric features of the this compound molecule based on its chemical structure.

This model would be invaluable for designing new analogues with potentially improved potency, selectivity, or pharmacokinetic properties. columbiaiop.ac.in

Molecular Dynamics Simulations of this compound in Protein-Ligand Systems

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govresearchgate.net By simulating the movements of every atom in a system, MD can reveal how a ligand like this compound interacts with its protein target under conditions that mimic the physiological environment. nih.gov These simulations are essential for assessing the stability of a docked protein-ligand complex and understanding the energetic factors that govern binding. mdpi.comnih.gov

An MD simulation of a this compound-COX-2 complex would typically be run for hundreds of nanoseconds. pensoft.net The simulation trajectory provides a wealth of information that can be analyzed to:

Assess Complex Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is calculated over time. A stable RMSD value suggests that the complex is not undergoing major conformational changes and that the ligand remains securely in the binding pocket. researchgate.netpensoft.net

Identify Flexible Regions: The root-mean-square fluctuation (RMSF) of individual amino acid residues indicates which parts of the protein are flexible and which are stable. High fluctuations in the binding site could influence ligand binding.

Analyze Intermolecular Interactions: The simulation allows for the tracking of specific interactions, such as hydrogen bonds, over time. The persistence of key hydrogen bonds throughout the simulation confirms their importance for binding affinity. mdpi.com

Calculate Binding Free Energy: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy than docking scores alone. core.ac.uknih.gov

Table 4: Key Analyses in Molecular Dynamics Simulations of a this compound-Protein Complex

| Analysis Type | Metric | Information Gained |

| Stability Analysis | Root-Mean-Square Deviation (RMSD) | Stability of the ligand in the binding site and the overall protein structure. |

| Flexibility Analysis | Root-Mean-Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Interaction Analysis | Hydrogen Bond Occupancy | Quantifies the stability of specific hydrogen bonds between the ligand and protein. |

| Energetic Analysis | MM-PBSA/GBSA Binding Free Energy | Provides a refined estimation of binding affinity, including solvation effects. |

This table summarizes the standard analyses performed on MD simulation trajectories to characterize a protein-ligand complex.

These simulations offer a dynamic perspective that complements the static picture provided by molecular docking, leading to a more comprehensive understanding of this compound's mechanism of action at the molecular level. researchgate.netnih.gov

Future Directions and Emerging Research Avenues in Deoxyhumulone Studies

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Deoxyhumulone Research

The comprehensive study of this compound and its role within the complex metabolic network of the hop plant is greatly benefiting from the integration of "omics" technologies. These approaches provide a holistic view of the molecular processes governing the biosynthesis of bitter acids.

Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in elucidating the genetic underpinnings of this compound synthesis. Through RNA-sequencing (RNA-seq) of hop tissues, particularly the lupulin glands where bitter acids are produced, researchers have identified and quantified the expression of genes encoding key biosynthetic enzymes. nih.govtandfonline.com Studies show that transcripts for enzymes in the branched-chain amino acid (BCAA) degradation and the methyl-D-erythritol 4-phosphate (MEP) pathways, which supply the essential precursors for this compound, are significantly more abundant in these glands. nih.gov This integrated analysis confirms that lupulin glands are the primary site for the biosynthesis of precursors needed for this compound production. nih.gov

Metabolomics , which involves the large-scale study of small molecules or metabolites, provides a direct snapshot of the chemical phenotype. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can perform untargeted profiling of hop cultivars, creating detailed chemical fingerprints. mdpi.comresearchgate.net This allows for the classification of varieties based on their metabolite content, including this compound and other bitter acids. mdpi.com Furthermore, combining metabolomics with bioassays enables the identification of specific bioactive compounds within complex hop extracts. researchgate.netresearchgate.net

Proteomics , the large-scale study of proteins, complements these other omics fields by providing a functional map of the cellular machinery. Proteomic analysis of hop glandular trichomes has helped to identify the enzymes involved in the biosynthetic pathways of major terpenoid-related compounds and to propose potential transport proteins. mdpi.com Some studies have used mass spectrometry to identify putative humulone (B191422) synthase proteins, the enzyme responsible for the conversion of this compound to humulone. tandfonline.com

The integration of these omics disciplines creates a powerful, multi-layered approach. For instance, a transcriptome analysis can reveal the upregulation of a specific prenyltransferase gene, proteomics can confirm the increased presence of the corresponding enzyme, and metabolomics can measure the resulting accumulation of this compound. This synergistic strategy is essential for building a complete picture of this compound metabolism and its regulation. hortherbpublisher.comnih.gov

| Omics Technology | Application in this compound Research | Key Findings |

| Transcriptomics (RNA-seq) | Identification and quantification of genes involved in the this compound biosynthetic pathway. | Genes for precursor pathways (BCAA, MEP) and key enzymes like valerophenone (B195941) synthase (VPS) and prenyltransferases are highly expressed in lupulin glands. nih.govtandfonline.com |

| Metabolomics (LC-MS) | Untargeted profiling of hop extracts to identify and quantify this compound and related metabolites. | Enables chemical fingerprinting for cultivar classification and identification of bioactive compounds in complex mixtures. mdpi.comresearchgate.netresearchgate.net |

| Proteomics | Identification of enzymes and other proteins involved in this compound biosynthesis and transport. | Provides a comprehensive map of proteins in glandular trichomes, aiding in the identification of biosynthetic pathway components. mdpi.com |

Development of Advanced In Vitro and Ex Vivo Models for this compound Investigation

To probe the biological activities of this compound and its derivatives, researchers rely on a variety of laboratory models. The development of more sophisticated in vitro (cell-based) and ex vivo (tissue-based) systems is a key area of future research, promising more physiologically relevant insights.

Currently, in vitro studies often employ established cell lines to screen for specific biological effects. A prominent example is the use of macrophage-based bioassays to assess anti-inflammatory potential. researchgate.netnih.gov In these models, immune cells like macrophages are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), and the ability of a test compound like a hop extract fraction containing this compound to inhibit the production of inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines) is measured. nih.govnih.gov Similar in vitro systems using murine macrophage-like cells and various tumor cell lines have been used to evaluate the bioactivity of derivatives of related natural products. nih.govresearchgate.net

While these models are effective for initial high-throughput screening, there is a recognized need for more advanced systems that better mimic the complexity of human tissues. Future research will likely see the adoption of:

3D Cell Cultures and Spheroids: These models provide a more realistic cellular environment, allowing for cell-cell interactions that are absent in traditional 2D monolayer cultures.

Organ-on-a-Chip Technology: Microfluidic devices that contain living cells in continuously perfused microchambers can simulate the activities and physiological responses of entire organs, offering a powerful platform for studying the metabolism and effects of compounds like this compound.

Co-culture Systems: Growing different cell types together, for example, immune cells and epithelial cells, can better model the intricate interactions that occur during an inflammatory response. nih.gov

Information on the use of ex vivo models specifically for this compound is limited. However, this approach, which involves using freshly isolated tissues, could provide valuable data on metabolism and activity in a more intact biological context without resorting to whole-animal studies. For example, ex vivo models of intestinal tissue could be used to study the effects of this compound on gut inflammation and barrier function.

| Model Type | Description | Application for this compound Research |

| Macrophage-based Bioassay | In vitro model using immune cells (macrophages) to measure anti-inflammatory activity. researchgate.netnih.gov | Screening of hop extracts and this compound derivatives for their ability to inhibit the production of inflammatory mediators like nitric oxide and cytokines. nih.govnih.gov |

| Tumor Cell Line Assay | In vitro model using various cancer cell lines. nih.govresearchgate.net | Evaluating the cytotoxic and anti-proliferative effects of this compound and its novel analogues. |

| 3D Spheroid/Organoid Cultures | Advanced in vitro models that mimic the three-dimensional structure of tissues. | Future platform for more accurate prediction of efficacy and metabolism in a tissue-like environment. |

| Organ-on-a-Chip | Microfluidic devices containing living cells to simulate organ-level function. | Future platform for studying pharmacokinetics and pharmacodynamics with higher physiological relevance. |

Exploration of Novel this compound Derivatives with Enhanced Biological Activities (in in vitro models)

A significant avenue of research is the chemical modification of the this compound scaffold to create novel derivatives with potentially improved properties, such as enhanced biological activity, stability, or solubility. This synthetic approach allows scientists to explore the structure-activity relationships of the molecule.

Research has been conducted on the synthesis of novel this compound analogues. rsc.org One study successfully synthesized two new analogues: one where the 3-methylbutanoyl side chain was replaced with a benzoyl group, and another where the dimethylallyl (prenyl) groups were substituted with cycloheptylidene analogues. These new compounds were then oxidized to their corresponding humulone derivatives, demonstrating that the core structure can be chemically manipulated while retaining its ability to undergo key transformations. rsc.org The study also produced half-hydrogenated this compound analogues, further expanding the library of related compounds for future biological testing. rsc.org

The general strategy involves:

Synthesis: Creating new molecules by modifying the functional groups on the this compound backbone. This can include altering side chains or adding new chemical moieties. nih.govgoogle.com

In Vitro Screening: Testing the newly synthesized derivatives in a battery of bioassays, such as the anti-inflammatory and cytotoxicity assays described in the previous section, to identify compounds with enhanced or novel activities. nih.gov

Structure-Activity Relationship (SAR) Analysis: Correlating the chemical structures of the derivatives with their biological activities to understand which parts of the molecule are critical for its effects. This knowledge guides the design of the next generation of compounds.

This approach has been successfully applied to other natural products, providing a clear roadmap for this compound research. nih.govresearchgate.net For example, derivatives of the related hop beta-acids have been synthesized and converted into enantiomerically pure forms for testing in various in vitro and murine models for anti-inflammatory and metabolic effects. google.com

Challenges and Opportunities in this compound Academic Research, Including Bioreactor Production and Metabolic Engineering

While the future of this compound research is promising, it is not without its challenges. However, these challenges also present significant opportunities, particularly in the fields of metabolic engineering and bioreactor production.

Challenges:

Incomplete Pathway Elucidation: While significant progress has been made, some steps in the bitter acid biosynthetic pathway remain unconfirmed. For instance, the specific enzyme (a putative humulone synthase or this compound hydroxylase) that catalyzes the final oxidation of this compound to humulone has not been definitively characterized at the gene level, although some candidates have been proposed. tandfonline.com

Low Natural Abundance: As a biosynthetic intermediate, this compound is typically present in lower concentrations in the hop plant compared to the final alpha- and beta-acids, making extraction and purification for research purposes difficult and costly.

Low Yields in Heterologous Systems: The production of hop-derived compounds in microbial hosts like yeast or E. coli is a major opportunity, but achieving commercially viable titers and yields remains a significant hurdle. researchgate.net

Opportunities:

Metabolic Engineering: The identification of key genes in the this compound pathway, such as valerophenone synthase (VPS) and aromatic prenyltransferases (HlPT1L, HlPT2), provides the molecular tools needed for metabolic engineering. researchgate.netgoogle.com By transferring these genes into a microbial chassis like Saccharomyces cerevisiae (baker's yeast), it is possible to reconstruct the biosynthetic pathway and produce this compound from simple sugars. researchgate.netmdpi.com This approach offers a sustainable and scalable alternative to agricultural production. nih.govmdpi.com

Bioreactor Production: Whether using engineered microbes or plant cell cultures, optimizing production in large-scale bioreactors is a key opportunity. frontiersin.orgnih.gov Research into bioreactor strategies, such as controlling pH and exchanging media, can improve the yield and stability of the desired product. nih.gov The use of inducible expression systems allows for precise control over the production phase, separating it from the growth phase of the culture. nih.gov

Synthetic Biology: Advanced synthetic biology tools can be used to fine-tune the engineered pathways. This includes balancing enzyme expression levels, eliminating competing metabolic pathways, and improving the supply of precursors to drive metabolic flux towards this compound production.

Overcoming the challenges through these technological opportunities could lead to the sustainable and cost-effective production of this compound and its novel derivatives, paving the way for their further investigation and potential application in various fields. google.com

常见问题

Basic Research Questions

Q. What experimental methods are commonly used to identify and characterize Deoxyhumulone in plant extracts?

- Methodological Answer : this compound, a phloroglucinol derivative, is typically isolated using column chromatography followed by preparative HPLC. Structural elucidation relies on NMR (¹H, ¹³C, and 2D-COSY) and mass spectrometry (HR-MS). For quantitative analysis, reverse-phase HPLC with UV detection at 280 nm is recommended due to its aromatic chromophores. Validation via comparison with synthetic standards is critical .

Q. What are the primary synthetic routes for this compound in laboratory settings?

- Methodological Answer : this compound synthesis often involves cyclization of polyketide precursors. A documented approach includes the alkylation of phloroglucinol with prenyl or isopentyl groups under acidic conditions (e.g., HCl in dioxane). Post-synthetic purification via silica gel chromatography and recrystallization ensures purity. Challenges include regioselectivity control, requiring careful optimization of reaction temperature and solvent polarity .

Q. How does this compound function in the biosynthesis of hop α-acids like Humulone?

- Methodological Answer : this compound undergoes enzymatic oxidation by polyphenol oxidases (PPOs) or chemical oxidation (e.g., using MnO₂) to form Humulone. Isotopic labeling studies (e.g., ¹³C tracing) and LC-MS/MS are used to track this conversion. Reaction conditions (pH, oxygen availability) must be tightly controlled to avoid side products like lupulones .

Advanced Research Questions

Q. What strategies optimize this compound yield in heterologous biosynthesis systems?

- Methodological Answer : Heterologous expression in E. coli or yeast requires codon-optimized genes for polyketide synthases (PKSs) and prenyltransferases. Fermentation parameters (e.g., pH, temperature, and induction timing) should be iteratively tested using Design of Experiments (DoE). Metabolomic profiling via UPLC-QTOF-MS identifies bottlenecks in precursor flux .

Q. How can conflicting data on this compound’s stability under oxidative conditions be resolved?

- Methodological Answer : Contradictions in stability studies (e.g., half-life variations) often arise from differing oxygen partial pressures or solvent systems. Researchers should replicate experiments under standardized conditions (e.g., 0.1 M phosphate buffer, pH 7.4, 25°C) and use kinetic modeling (e.g., Arrhenius plots) to compare degradation rates. Statistical tools like ANOVA identify significant variables .

Q. What advanced analytical techniques differentiate this compound isomers in complex matrices?

- Methodological Answer : Chiral separation via HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves stereoisomers. Hyphenated techniques like LC-NMR or ion mobility-MS provide structural confirmation. For quantification in plant tissues, stable isotope dilution assays (SIDAs) minimize matrix interference .

Q. How do computational models predict this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities with enzymes like cyclooxygenase-2 (COX-2). QSAR studies require curated datasets of this compound analogues to validate predictive accuracy. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is essential .

Data Analysis and Contradiction Management

Q. What statistical approaches address variability in this compound bioactivity assays?

- Methodological Answer : High variability in IC₅₀ values (e.g., antimicrobial assays) necessitates robust normalization (e.g., Z-score transformation) and outlier detection (Grubbs’ test). Meta-analysis of published data using random-effects models accounts for inter-study heterogeneity. Replicates (n ≥ 6) and blinded measurements reduce bias .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Detailed reporting of reaction conditions (e.g., solvent purity, catalyst lot numbers) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical. Open-source platforms like Zenodo or protocols.io enable protocol sharing. Independent validation by third-party labs is encouraged .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。